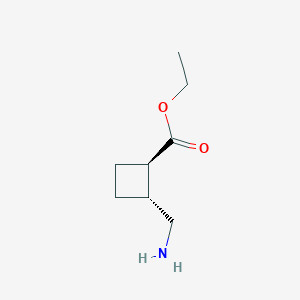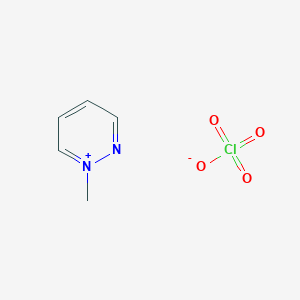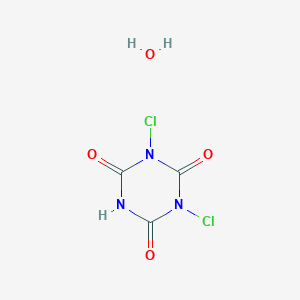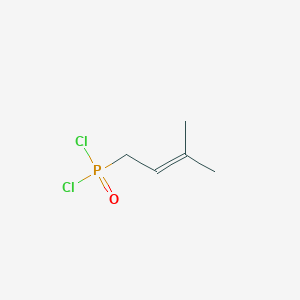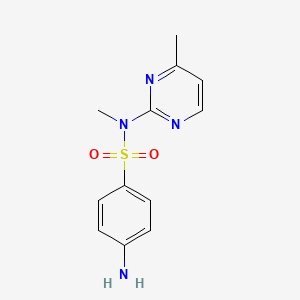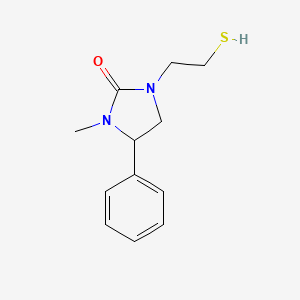
3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one is a heterocyclic compound with a molecular formula of C11H14N2OS. It belongs to the class of imidazolidinones, which are five-membered ring structures containing nitrogen and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide (CO2) in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA). This reaction is typically carried out in solvents like acetonitrile (MeCN) or dichloromethane (CH2Cl2) at temperatures ranging from -40°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. Catalysts like metal complexes or organocatalysts can be employed to enhance the reaction efficiency and yield. These methods are designed to be more sustainable and environmentally friendly, aligning with modern green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including antimicrobial and antiviral activities.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its sulfur-containing moiety allows it to form covalent bonds with target proteins, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidine-2-thione: This compound contains a sulfur atom in place of the oxygen atom in the imidazolidinone ring and exhibits similar chemical properties.
Imidazole-2-thione: Another sulfur-containing heterocycle with a five-membered ring structure.
4-Imidazolidinone: A related compound with a different substitution pattern on the imidazolidinone ring.
Uniqueness
3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one is unique due to its specific substitution pattern and the presence of both sulfur and phenyl groups.
Propriétés
Numéro CAS |
64892-29-1 |
|---|---|
Formule moléculaire |
C12H16N2OS |
Poids moléculaire |
236.34 g/mol |
Nom IUPAC |
3-methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one |
InChI |
InChI=1S/C12H16N2OS/c1-13-11(10-5-3-2-4-6-10)9-14(7-8-16)12(13)15/h2-6,11,16H,7-9H2,1H3 |
Clé InChI |
GKXMKBITVCRFEV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CN(C1=O)CCS)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


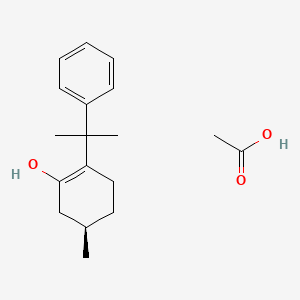
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
